Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Catalog No.
S784406
CAS No.
53531-01-4
M.F
C17H26N2O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carbo...

CAS Number

53531-01-4

Product Name

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

IUPAC Name

ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3

InChI Key

RPRSCQFIVQGRJO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Synonyms

4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O5C_{17}H_{26}N_{2}O_{5} and a molecular weight of 338.40 g/mol. Its structure features a piperazine ring substituted with an ethyl ester and a 2,3,4-trimethoxybenzyl group. The compound is known for its potential applications in medicinal chemistry, particularly in the development of cardiovascular drugs and beta blockers .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
  • Alkylation: The nitrogen atoms in the piperazine ring can participate in alkylation reactions, leading to the formation of more complex derivatives.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, expanding its chemical versatility.

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has been studied for its biological activities, particularly its potential as a cardioprotective agent. Research indicates that it may have effects on cardiac function and could serve as an intermediate in the synthesis of more potent pharmacological agents targeting cardiovascular diseases .

The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves:

  • Formation of the Piperazine Ring: Starting from piperazine and reacting it with 2,3,4-trimethoxybenzaldehyde.
  • Esterification: The carboxylic acid derivative is formed through the reaction of the piperazine intermediate with ethyl chloroformate or ethanol under acidic conditions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

This synthetic route highlights the importance of functional group manipulation in constructing complex organic molecules .

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various cardioprotective drugs.
  • Research Tool: Used in biological studies to explore mechanisms of action in cardiovascular health.
  • Chemical Reference Material: Employed in laboratories for analytical purposes and quality control in drug formulation .

Studies on Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate's interactions with biological systems reveal its potential effects on various receptors involved in cardiovascular regulation. It may influence pathways related to heart rate modulation and vascular resistance. Further research is necessary to elucidate specific interaction mechanisms and therapeutic potentials .

Several compounds share structural similarities with Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
TrimetazidineContains a similar piperazine structurePrimarily used for angina treatment
N-(2,3-dimethoxybenzyl)piperazineSimilar benzyl substitution but fewer methoxy groupsLess potent than Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
1-(2-methoxyphenyl)-piperazineLacks trimethoxy substitutionDifferent pharmacological profile

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate stands out due to its specific trimethoxy substitution pattern which may enhance its solubility and biological activity compared to other similar compounds .

XLogP3

1.7

UNII

T9J7XSK5RX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53531-01-4

Wikipedia

AGN-PC-0N7LZL

Dates

Last modified: 08-15-2023

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